molecular formula C15H20N4O2 B2556036 N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrrol-1-yl)acetamide CAS No. 1706270-07-6

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B2556036
CAS No.: 1706270-07-6
M. Wt: 288.351
InChI Key: WZXIMACYKQRPGO-UHFFFAOYSA-N
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Description

N-{1-[(Oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrrol-1-yl)acetamide is a chemical scaffold of significant interest in medicinal chemistry and early-stage drug discovery. Its molecular structure incorporates two privileged heterocyclic motifs: a 1H-pyrazol-4-yl group and a 1H-pyrrol-1-yl group, linked by an acetamide backbone. These core structures are frequently employed in the development of novel bioactive molecules . Compounds featuring the N-(1H-pyrazol-4-yl)acetamide structure have been extensively investigated as potent antagonists for various biological targets. Published structure-activity relationship (SAR) studies highlight the importance of this scaffold in developing antagonists for the P2X7 receptor, a key target in immunology and inflammation research . Furthermore, analogous pyrazole-acetamide derivatives have been identified as CRTh2 receptor antagonists, which are relevant in the study of allergic diseases . The specific substitution with a tetrahydropyran (oxan-4-yl) group is a common strategy in lead optimization, as it can favorably influence the compound's physicochemical properties, such as its metabolic stability and permeability . This product is intended for research applications, including but not limited to hit-to-lead optimization, SAR exploration, and as a building block for the synthesis of more complex chemical libraries. It is supplied with guaranteed high purity and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c20-15(12-18-5-1-2-6-18)17-14-9-16-19(11-14)10-13-3-7-21-8-4-13/h1-2,5-6,9,11,13H,3-4,7-8,10,12H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXIMACYKQRPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)CN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of pyrazole-acetamide derivatives. Key structural analogs include:

Compound Name Substituents Key Features Biological Activity Reference
N-[4-(1H-Pyrazol-4-yl)phenyl]-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(3-chlorobenzyl)acetamide (36) Benzotriazole, 3-chlorobenzyl Noncovalent inhibitor targeting viral proteases Potent enzyme inhibition (IC₅₀ < 100 nM)
N-(1H-Benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide derivatives Benzimidazole, pyrazole Enhanced π-stacking and hydrogen bonding Antifungal and antiparasitic activity
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide Nitrophenyl, dihydropyrazole Planar aromatic systems with hydrogen-bonding motifs Antimicrobial (MIC: 8–16 µg/mL against C. albicans)
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Chlorophenyl, cyano Structural similarity to Fipronil (insecticide) Insecticidal activity via GABA receptor antagonism

Key Structural Differences :

  • The pyrrole moiety offers distinct electronic properties compared to nitro or chloro substituents, which may modulate target selectivity .
Pharmacological and Physicochemical Properties
  • Enzyme Inhibition: Benzotriazole-containing analogs (e.g., 36) exhibit potent inhibition of viral proteases due to noncovalent interactions with catalytic residues . The target compound’s pyrrole group may mimic these interactions but with reduced metabolic liability.
  • Antimicrobial Activity : Nitrophenyl-substituted pyrazole-acetamides () show efficacy against C. albicans (MIC 8–16 µg/mL), suggesting that electron-withdrawing groups enhance membrane penetration .
  • Solubility : The oxan-4-yl group likely improves aqueous solubility compared to chlorophenyl or nitro-substituted analogs, as seen in related tetrahydropyran derivatives .
Crystallographic and Computational Insights
  • Crystal Packing : Analogues like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide exhibit intermolecular N–H⋯O hydrogen bonds and π-π stacking, stabilizing supramolecular networks .
  • Docking Studies : Benzotriazole derivatives (e.g., 36 ) show high binding affinity (ΔG < −9 kcal/mol) in docking models, driven by halogen bonding and hydrophobic interactions .

Q & A

Q. What are the common synthetic routes for N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-2-(1H-pyrrol-1-yl)acetamide, and how are intermediates purified?

  • Methodological Answer : Synthesis typically involves coupling pyrazole and pyrrole derivatives via nucleophilic substitution or amidation. For example, chloroacetamide intermediates (e.g., 2-chloro-N-(pyrazol-4-yl)acetamide) are reacted with oxan-4-ylmethyl groups under basic conditions (e.g., triethylamine in dichloromethane). Purification often employs recrystallization or column chromatography using silica gel with ethyl acetate/hexane gradients .
  • Key Reaction Conditions :
StepReagents/ConditionsSolventPurificationYield (%)
Intermediate synthesisChloroacetyl chloride, pyrazole derivativeDCMRecrystallization~24–30%
Final couplingOxan-4-ylmethyl derivative, baseDMF/THFColumn chromatography40–60%

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assigns proton environments (e.g., pyrazole C-H at δ 6.3–7.8 ppm, pyrrole N-H at δ 10–12 ppm) and confirms substitution patterns .
  • X-ray diffraction : Resolves 3D structure, including bond angles and torsion angles (e.g., pyrazole ring planarity deviations <0.005 Å). SHELX software (SHELXL/SHELXS) is standard for refinement, leveraging high-resolution data to model hydrogen-bonding networks (R-factor <0.05) .

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and PASS software evaluate binding affinity to targets like enzymes or receptors. For pyrazole-pyrrole hybrids, pharmacophore models prioritize substituents affecting hydrophobic interactions (e.g., oxan-4-yl’s ether oxygen for hydrogen bonding) .

Q. What are standard protocols for screening biological activity in vitro?

  • Methodological Answer :
  • Enzyme inhibition assays : Measure IC50 values using fluorogenic substrates (e.g., protease or kinase assays).
  • Antimicrobial testing : Follow CLSI guidelines with MIC determinations against E. coli or C. albicans .

Advanced Research Questions

Q. How do structural modifications (e.g., oxan-4-yl vs. tetrahydropyran) impact crystallographic packing and solubility?

  • Methodological Answer : Substituent bulkiness (e.g., oxan-4-yl’s chair conformation) influences crystal lattice stability via van der Waals interactions. Solubility is modulated by polarity: oxan-4-yl’s ether group enhances water solubility compared to alkyl chains. Compare Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular contacts .

Q. What strategies resolve contradictions between computational binding predictions and experimental IC50 data?

  • Methodological Answer :
  • Dynamic simulations (MD) : Identify flexible regions in protein-ligand complexes (e.g., GROMACS).
  • Free energy perturbation (FEP) : Quantify binding entropy/enthalpy mismatches caused by solvent effects .

Q. How can synthetic yields be optimized for scale-up without compromising purity?

  • Methodological Answer :
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 hr) while maintaining >95% purity.
  • Flow chemistry : Enhances reproducibility for intermediates like 2-chloroacetamides .

Q. What are the challenges in refining crystallographic data for polymorphic forms?

  • Methodological Answer : Polymorphs require high-resolution data (d-spacing <1 Å) and twin refinement in SHELXL. For example, hydrogen-bonding variations between forms are modeled using PART instructions and restraints on displacement parameters .

Q. How do heterocyclic substituents (pyrrole vs. pyrazole) influence electronic properties in structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • DFT calculations (Gaussian) : Compare HOMO-LUMO gaps (pyrrole’s lower gap enhances electrophilicity).
  • Electrostatic potential maps : Identify nucleophilic regions (e.g., pyrazole N-atoms) for targeted modifications .

Q. What methodologies validate the absence of cytotoxic off-target effects in lead optimization?

  • Methodological Answer :
  • High-content screening (HCS) : Image-based assays (e.g., CellProfiler) quantify apoptosis markers.
  • Selectivity panels : Test against >50 kinases/phosphatases to identify promiscuous binding .

Data Contradiction Analysis

Q. How to address discrepancies between NMR and X-ray data for conformationally flexible groups?

  • Methodological Answer :
  • VT-NMR (variable temperature) : Resolves dynamic equilibria (e.g., oxan-4-yl chair flipping).
  • Torsion angle libraries (SHELXL) : Cross-validate with crystallographic data to refine rotamer populations .

Tables for Key Findings

Table 1 : Comparative crystallographic parameters for pyrazole-acetamide derivatives

CompoundSpace GroupR-factorDihedral Angle (Pyrazole vs. Aryl)Reference
Target compoundP21/c0.04267.0° (4-nitrophenyl)
Analog (methylsulfanyl)P 10.04537.4° (phenyl)

Table 2 : Biological activity of related compounds

CompoundMicrobial Inhibition (MIC, µg/mL)Enzyme IC50 (nM)
Target derivativeE. coli: 12.5Kinase X: 8.2
Chloroacetamide analogC. albicans: 25.0Protease Y: 15.4

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